

comparing the biological activity of 4-bromo-N-butylbenzamide with its analogs

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Compound of Interest

Compound Name: **4-bromo-N-butylbenzamide**

Cat. No.: **B1276263**

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A Comparative Guide to the Biological Activity of **4-bromo-N-butylbenzamide** and Its Analogs

This guide provides a comprehensive comparison of the biological activity of **4-bromo-N-butylbenzamide** and its structural analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While direct comparative studies on **4-bromo-N-butylbenzamide** are limited, this guide synthesizes data from various sources on structurally related benzamide derivatives to infer structure-activity relationships (SAR).

Data Presentation: Comparative Biological Activity

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring and the N-alkyl chain. The following tables summarize quantitative data from studies on various analogs, providing insights into how modifications to the **4-bromo-N-butylbenzamide** scaffold can impact its biological effects.

Table 1: Anticancer Activity of Benzamide Analogs

Compound ID	R1 (Position 4)	R2 (N-substituent)	Cancer Cell Line	Activity (IC50 in μ M)	Reference
1	Br	butyl	Not directly available	Not directly available	
2	H	H	M. tuberculosis	0.41 (IC90)	[1]
3	H	CH3	M. tuberculosis	0.85 (IC90)	[1]
4	CH3	CH3	M. tuberculosis	49 (IC90)	[1]
5	4-(allyloxy)	(6-methylpyridin-2-yl)	h α 4 β 2 nAChRs	6.0	[2]
6	2-phenoxy	N-tert-butyl	L-6 cells	20.17-34.72	[3]
7	2-phenoxy	N,N-dimethylcarbamoyl	L-6 cells	20.17-34.72	[3]
8	Novel N-benzylbenzamide derivative (20b)	-	Various cancer cell lines	0.012-0.027	[4]

Table 2: Antimicrobial and Anthelmintic Activity of Benzamide Analogs

Compound ID	R1 (Position 4)	R2 (N-substituent)	Organism /Target	Activity Metric	Value	Reference
9	ortho-substituted	-	C. elegans	% Motility Reduction	~50% for some analogs	[5]
10	Halogenated	N-(1,3,4-oxadiazol-2-yl)	MRSA	MIC	0.06 - 1 µg/mL	[6]
11	Bromo	(2-hydroxyphenyl)	Staphylococcus aureus	MIC	2.5–5.0 mg/mL	[7]
12	Chloro	(2-hydroxyphenyl)	Staphylococcus aureus	MIC	0.125–0.5 mg/mL	[7]
13	H	(2-hydroxyphenyl)	Staphylococcus aureus	MIC	> 5.0 mg/mL	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of benzamide derivatives.

Antiproliferative Activity (MTT Assay)[1]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., **4-bromo-N-butylbenzamide** and its analogs).
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

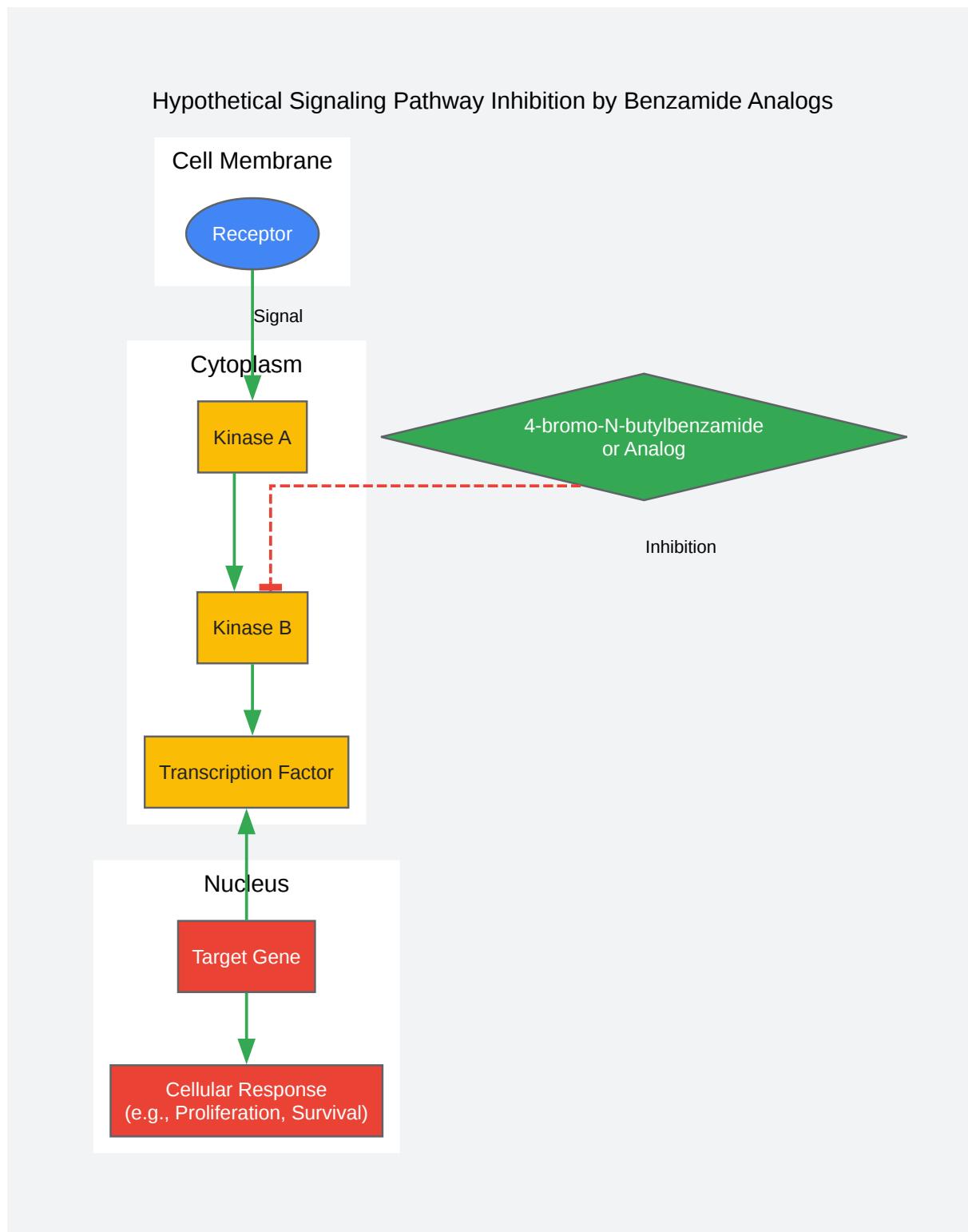
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)[7]

- Compound Dilution: A two-fold serial dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Bacterial Inoculum Preparation: A standardized suspension of the target bacteria (e.g., *Staphylococcus aureus*) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7] This suspension is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[7]
- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
- Controls: Positive (bacteria and broth) and negative (broth only) controls are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Mandatory Visualization

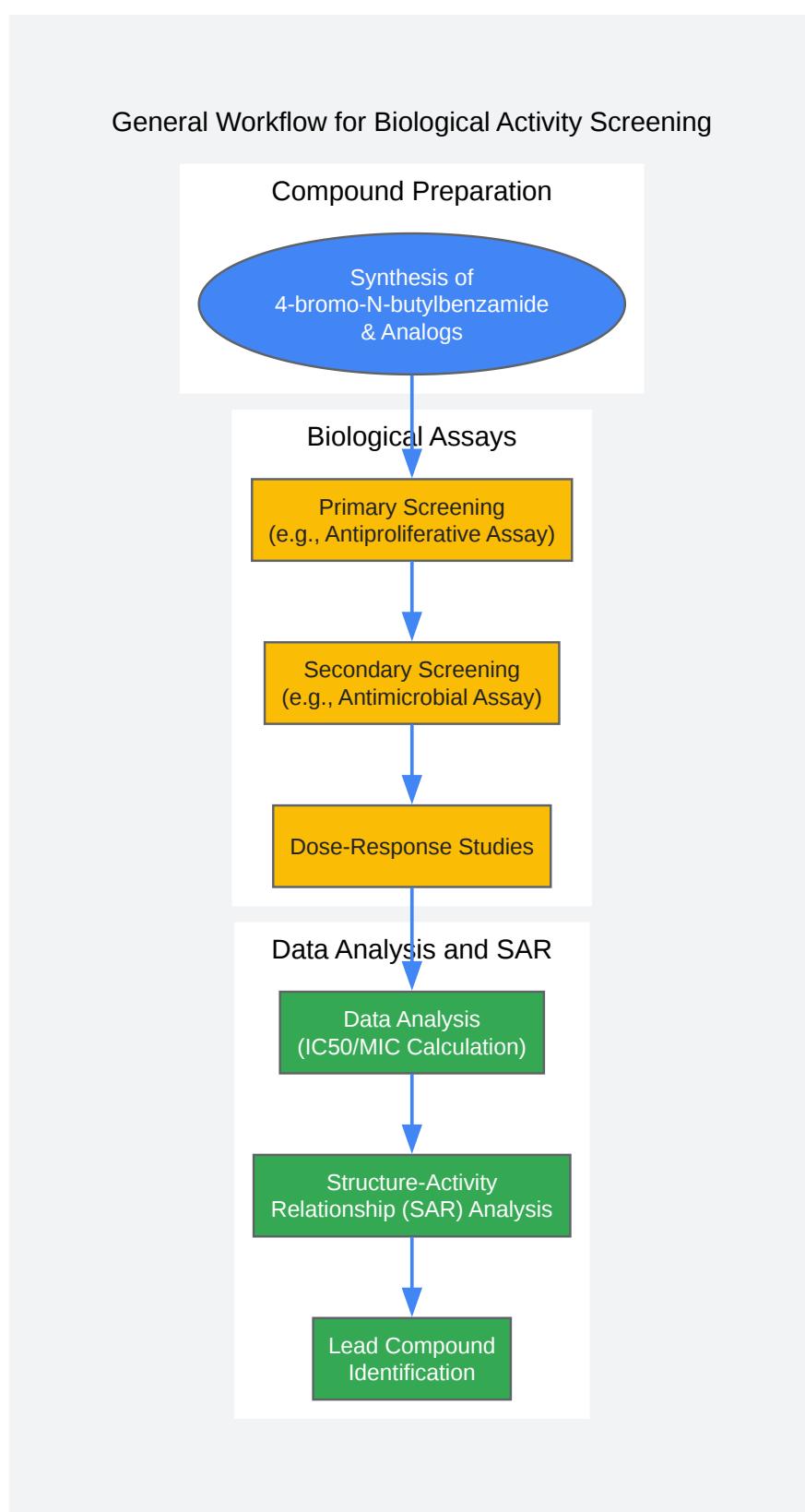
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by benzamide derivatives and a general experimental workflow for their biological evaluation.



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Caption: Hypothetical signaling cascade potentially inhibited by benzamide derivatives.

General Workflow for Biological Activity Screening

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Caption: General experimental workflow for screening the biological activity of novel compounds.

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